3-Hydroxy Detomidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Detomidine Hydrochloride: is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol . It is a derivative of detomidine, which is an alpha-2 adrenoceptor agonist commonly used for sedation, analgesia, and muscle relaxation . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Detomidine Hydrochloride involves several steps. One common method includes the addition reaction of (2,3,3,5-dimethylphenyl) magnesium bromide with formaldehyde to produce an intermediate, which is then subjected to reduction in the presence of concentrated hydrochloric acid and isopropanol to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Detomidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: Produces a ketone or aldehyde derivative.
Reduction: Produces a dehydroxylated compound.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Hydroxy Detomidine Hydrochloride is used as a reference standard in analytical chemistry to study the behavior of alpha-2 adrenoceptor agonists .
Biology: In biological research, it is used to investigate the effects of alpha-2 adrenoceptor agonists on cellular processes and receptor binding .
Medicine: While not used therapeutically, it serves as a model compound in pharmacological studies to understand the pharmacokinetics and pharmacodynamics of related drugs .
Industry: In the pharmaceutical industry, it is used in the development and testing of new sedative and analgesic drugs .
Mechanism of Action
3-Hydroxy Detomidine Hydrochloride exerts its effects by binding to alpha-2 adrenoceptors, which are G protein-coupled receptors. This binding inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation . The molecular targets include presynaptic alpha-2 adrenoceptors, and the pathways involved are primarily related to the inhibition of norepinephrine release .
Comparison with Similar Compounds
Detomidine Hydrochloride: A closely related compound used for similar purposes but without the hydroxyl group.
Dexmedetomidine: Another alpha-2 adrenoceptor agonist with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: 3-Hydroxy Detomidine Hydrochloride is unique due to the presence of the hydroxyl group, which can influence its solubility, reactivity, and binding affinity to receptors. This makes it a valuable compound for studying the structure-activity relationship of alpha-2 adrenoceptor agonists .
Properties
IUPAC Name |
[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12;/h2-4,6,8,15H,5,7H2,1H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQUAWVVRURKMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1CO)CC2=CN=CN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.